molecular formula C26H29N5O3 B4939243 N-methyl-1-[1-(2-methylphenyl)tetrazol-5-yl]-1-phenyl-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine

N-methyl-1-[1-(2-methylphenyl)tetrazol-5-yl]-1-phenyl-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine

Cat. No.: B4939243
M. Wt: 459.5 g/mol
InChI Key: GZVDANOJMDFCTH-UHFFFAOYSA-N
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Description

N-methyl-1-[1-(2-methylphenyl)tetrazol-5-yl]-1-phenyl-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine is a complex organic compound characterized by its unique structure, which includes a tetrazole ring, a phenyl group, and a trimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-[1-(2-methylphenyl)tetrazol-5-yl]-1-phenyl-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine typically involves multiple steps. One common approach includes the following steps:

    Formation of the Tetrazole Ring: This can be achieved by reacting 2-methylphenylhydrazine with sodium azide in the presence of a suitable catalyst.

    Attachment of the Phenyl Group: The tetrazole intermediate is then reacted with a phenyl halide under basic conditions to form the phenyl-substituted tetrazole.

    Introduction of the Trimethoxyphenyl Group: The final step involves the reaction of the phenyl-substituted tetrazole with 3,4,5-trimethoxybenzyl chloride in the presence of a base to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-[1-(2-methylphenyl)tetrazol-5-yl]-1-phenyl-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted methoxy derivatives.

Scientific Research Applications

N-methyl-1-[1-(2-methylphenyl)tetrazol-5-yl]-1-phenyl-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: It is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.

    Industrial Applications: The compound is explored for its use in the synthesis of other complex organic molecules and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism by which N-methyl-1-[1-(2-methylphenyl)tetrazol-5-yl]-1-phenyl-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in cellular signaling pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-1,3-propanediamine
  • 5-(4’-Methylbiphenyl-2-yl)-1-trityl-1H-tetrazole
  • N-[(3,4,5-trimethoxyphenyl)methyl]methanamine

Uniqueness

N-methyl-1-[1-(2-methylphenyl)tetrazol-5-yl]-1-phenyl-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine stands out due to its combination of a tetrazole ring, a phenyl group, and a trimethoxyphenyl group This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds

Properties

IUPAC Name

N-methyl-1-[1-(2-methylphenyl)tetrazol-5-yl]-1-phenyl-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N5O3/c1-18-11-9-10-14-21(18)31-26(27-28-29-31)24(20-12-7-6-8-13-20)30(2)17-19-15-22(32-3)25(34-5)23(16-19)33-4/h6-16,24H,17H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZVDANOJMDFCTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=NN=N2)C(C3=CC=CC=C3)N(C)CC4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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